N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a pyrazole ring substituted with a furan moiety. This structure combines electron-deficient (thiadiazole) and electron-rich (furan) aromatic systems, which may confer unique electronic and binding properties. The compound is of interest in medicinal chemistry due to the prevalence of pyrazole and thiadiazole motifs in bioactive molecules, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)17-5-6-21-10-12(9-18-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNPMJXWFWAXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors. They have also been researched for photocatalytic applications.
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds, which share a similar structure, have been used as electron acceptors in organic photovoltaics and as fluorescent sensors. These compounds interact with their targets by accepting electrons, which can lead to changes in the target’s electronic state.
Biochemical Pathways
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting that they may interact with pathways related to light absorption and electron transfer.
Pharmacokinetics
It is known that similar compounds, such as benzo[c][1,2,5]thiadiazoles, have been used in photovoltaic applications and as fluorescent sensors, suggesting that they may have properties suitable for these applications.
Result of Action
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting that they may have the ability to alter electronic states and produce fluorescence.
Action Environment
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting that they may be influenced by factors such as light exposure and temperature.
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a complex structure that includes:
- Furan moiety
- Pyrazole ring
- Thiadiazole backbone
These structural elements contribute to its biological properties and potential pharmacological applications.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including bacteria and fungi . The presence of the furan and pyrazole rings enhances its interaction with microbial targets.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies show that it stabilizes human red blood cell (HRBC) membranes, indicating potential use in treating inflammatory conditions. Percentages of membrane stabilization ranged from 86.70% to 99.25% across different assays .
3. Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Specific derivatives have shown significant antitumor activity, with IC50 values indicating effective inhibition of cell proliferation .
4. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in disease processes:
- Human Neutrophil Elastase (HNE) : It has been identified as an HNE inhibitor, which is crucial in managing conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
- DNA Gyrase B : Notably, some derivatives inhibit E. coli DNA gyrase B with IC50 values comparable to established antibiotics like ciprofloxacin .
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiadiazole Core : Initial steps focus on creating the thiadiazole structure.
- Introduction of Furan and Pyrazole Groups : Subsequent reactions incorporate the furan and pyrazole moieties.
- Final Carboxamide Formation : The final step involves forming the carboxamide group under mild conditions to maintain the integrity of sensitive functional groups.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(thiophen-3-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide | Thiophene instead of furan | Potentially similar inhibitory activity |
| N-(3-methylfuran-2-yl)-N'-(1H-pyrazol-1-yl)benzothiazole | Methylated furan ring | Antimicrobial properties |
| Benzofuran–pyrazole derivatives | Various substitutions | Broad-spectrum antimicrobial activity |
Case Studies and Research Findings
Several studies have elucidated the biological activity of this compound:
- A study by Da Silva et al. highlighted its anti-glioma activity, demonstrating significant cytotoxicity against glioblastoma multiform cells .
- Another investigation focused on the antioxidant properties of related compounds, revealing DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the pyrazole ring and the heterocyclic system attached to the carboxamide. Below is a comparative analysis:
*Estimated based on molecular formula (C₁₇H₁₅N₅O₂S).
Key Observations:
- Furan vs. Thiophene: Replacing thiophene () with furan reduces molecular weight (~18 g/mol) and alters electronic properties. Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur contributes to lipophilicity and π-stacking .
- Thienopyrimidinone (): The fused ring system increases structural complexity and may enhance binding affinity to enzymes like kinases .
Computational Insights
Noncovalent interaction analysis (e.g., using Multiwfn ) could highlight differences in van der Waals surfaces or hydrogen-bonding capacity between the furan and thiophene analogs. The benzo[c][1,2,5]thiadiazole’s electron density profile may also influence binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
